molecular formula C12H9BrN4O5 B285365 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No. B285365
M. Wt: 369.13 g/mol
InChI Key: UVHLPKUCKQBBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can affect various biochemical and physiological processes in cells. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacterial strains, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in lab experiments is its relatively simple synthesis method and availability. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the research and development of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. These include investigating its potential as a drug candidate for the treatment of various diseases, optimizing its synthesis method, and exploring its mechanism of action in more detail.
In conclusion, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound with potential applications in various fields, particularly in medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to affect various biochemical and physiological processes in cells. However, its potential toxicity may require careful handling and disposal. Further research is needed to fully understand its mechanism of action and explore its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a suitable base. The resulting product is a yellow solid with a melting point of 150-153°C.

Scientific Research Applications

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation.

properties

Molecular Formula

C12H9BrN4O5

Molecular Weight

369.13 g/mol

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C12H9BrN4O5/c13-11-14-12(17(19)20)15-16(11)6-8(18)7-1-2-9-10(5-7)22-4-3-21-9/h1-2,5H,3-4,6H2

InChI Key

UVHLPKUCKQBBNX-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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